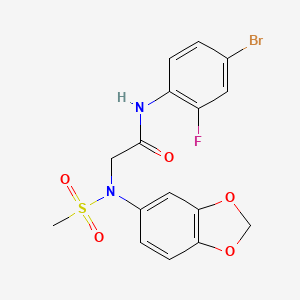

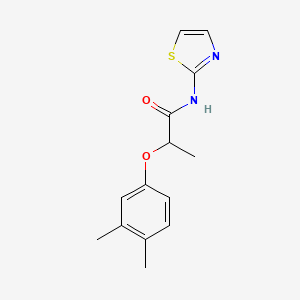

![molecular formula C21H15N3O2S2 B4584749 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide often involves multi-step chemical reactions, including condensation, cyclization, and sulfonation processes. While specific synthesis pathways for this compound are not directly outlined, similar compounds have been synthesized through comprehensive methods involving key steps such as interaction with furfural under specific conditions, leading to complex structures (Elchaninov & Elchaninov, 2014).

Molecular Structure Analysis

The molecular structure of related compounds indicates a triclinic system with specific space groups, determined via X-ray diffraction. Hirshfeld surface analysis and theoretical calculations, including Density Functional Theory (DFT), play crucial roles in understanding the distribution of electrostatic potential and molecular conformations (Gayathri B. H et al., 2019; Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the functional groups of this compound, such as sulfonamide and imidazole, are pivotal for its reactivity and potential applications. Electrophilic substitution reactions, for instance, showcase the compound's reactivity towards various reagents, underlining its versatile chemical properties (Elchaninov & Elchaninov, 2014).

Physical Properties Analysis

The physical properties, such as crystal structure, solubility, and melting point, of compounds like this compound, can be inferred from related chemical studies. These properties are crucial for understanding the compound's stability, suitability for various applications, and behavior under different environmental conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for catalysis or inhibition in chemical reactions, are essential aspects. Studies on similar compounds have shown that modifications in the molecular structure can significantly affect their chemical behavior, offering insights into the manipulation of such properties for specific applications (Khalafy et al., 2010).

Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Activities

A series of compounds, including imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides, have been identified as potent carbonic anhydrase inhibitors with significant cerebrovasodilatation and anticonvulsant activities. These compounds have shown the ability to penetrate the central nervous system due to their lipophilicity, with one compound demonstrating substantial anticonvulsant activity and selectively increasing cerebral blood flow without causing significant metabolic acidosis (Barnish et al., 1980).

Synthesis and Antibacterial Activity

Research on the synthesis of novel heterocyclic compounds, including the cyclization of various precursors to produce imidazoline-4-one, tetrazole, and thiazolidin-4-one derivatives, has been carried out. These synthesized compounds have been evaluated for their antibacterial activity against different bacterial strains, showing varying levels of effectiveness compared to standard antibiotics (Neshan, Al-rawi, & Tomma, 2019).

Epidermal Growth Factor Receptor Inhibition

A novel series of benzo[4,5]imidazo[2,1-b]thiazole derivatives has been designed and synthesized, showing significant antitumor activity against human cancer cell lines. These compounds were evaluated as potential epidermal growth factor receptor (EGFR) inhibitors, with some demonstrating notable inhibitory activities and selectivity towards EGFR high-expressed cell lines without significant toxicity to normal cell lines (Deng et al., 2019).

Fluorescence and Catalytic Applications

Research into the photophysical properties and catalytic performance of naphthalenedisulfonate polymers with imidazole-containing ligands has provided insights into their potential applications. These studies include the synthesis of novel fluorophores with blue emission and the evaluation of polymers for their catalytic activity in specific organic reactions, showing promising results for future technological applications (Wang et al., 2015; Padalkar et al., 2015).

properties

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S2/c25-28(26,19-9-8-15-4-1-2-5-16(15)13-19)23-18-7-3-6-17(12-18)20-14-24-10-11-27-21(24)22-20/h1-14,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENYGQIDZPTZKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

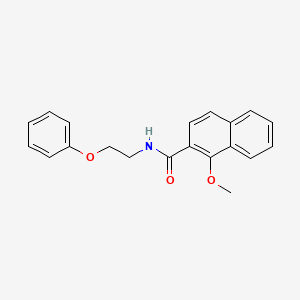

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

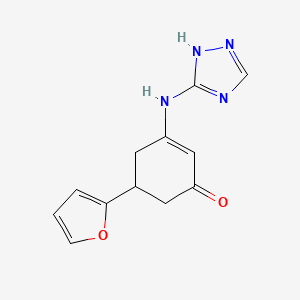

![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)

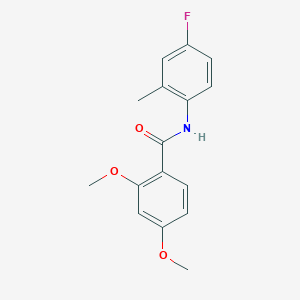

![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)

![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![ethyl 5-[4-(1H-imidazol-1-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4584752.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)